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molecular formula C11H14O2S B2456394 4-[4-(Methylsulfanyl)phenyl]butanoic acid CAS No. 116174-33-5

4-[4-(Methylsulfanyl)phenyl]butanoic acid

Cat. No. B2456394
M. Wt: 210.29
InChI Key: IFWFPNDGJSIBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06872851B1

Procedure details

In a 500 ml round-bottomed flask, 0.088 mol of the compound obtained in Step A is dissolved in 0.881 ml of trifluoroacetic acid. The solution is cooled to 0° C. with the aid of an ice bath and 0.220 ml of triethylsilane hydride is added with the aid of a dropping funnel. The reaction mixture is stirred for 18 hours at ambient temperature and is then hydrolysed. The precipitate formed is filtered off under suction, is washed with water and with cyclohexane and is then dissolved in ethyl acetate. The organic phase is dried over MgSO4 and evaporated to obtain the title product in the form of a white solid.
Quantity
0.088 mol
Type
reactant
Reaction Step One
Quantity
0.881 mL
Type
solvent
Reaction Step One
Name
triethylsilane hydride
Quantity
0.22 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:5][CH:4]=1.[H-].C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.088 mol
Type
reactant
Smiles
CSC1=CC=C(C=C1)C(CCC(=O)O)=O
Name
Quantity
0.881 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
triethylsilane hydride
Quantity
0.22 mL
Type
reactant
Smiles
[H-].C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off under suction
WASH
Type
WASH
Details
is washed with water and with cyclohexane
DISSOLUTION
Type
DISSOLUTION
Details
is then dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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